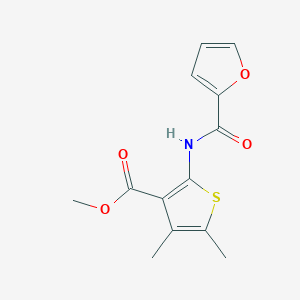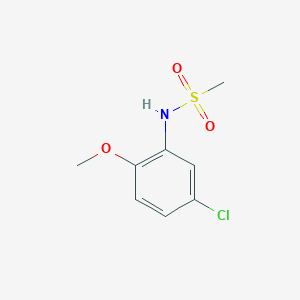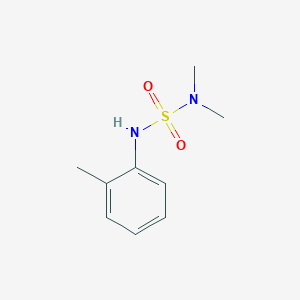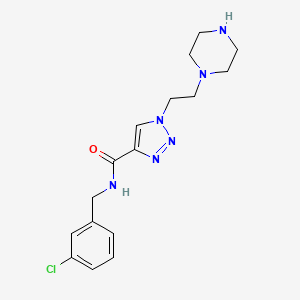![molecular formula C16H16N4O2S B5560539 4-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-1,2,4-triazol-5-yl]quinoline](/img/structure/B5560539.png)
4-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-1,2,4-triazol-5-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives involves complex organic reactions, aiming for specific structural features that define their chemical behavior. For example, the synthesis of 4-styryltetrazolo[1,5-a]quinoxaline and triazolo[4,3-a]quinoxaline derivatives involves azide cyclocondensation and reactions with aromatic aldehydes to yield compounds with anticonvulsant properties (Wagle, Adhikari, & Kumari, 2009).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by their conformation and stabilization through non-covalent interactions. For instance, a study on the crystal structure of a quinoline-triazole derivative highlighted its stabilization through C–H⋯N, C–H … π, and π … π interactions, contributing to its supramolecular framework (Ghosh, Pal, Praveena, & Mareddy, 2020).
Chemical Reactions and Properties
The reactivity and chemical properties of quinoline derivatives are influenced by their molecular structure. The synthesis and transformations of 2-(2-thienyl)-1(3)H-imidazo[4,5-f]quinoline, through reactions like the Weidenhagen reaction, showcase the chemical versatility and potential for generating various biologically active compounds (Aleksandrov, El’chaninov, & Dedeneva, 2012).
Scientific Research Applications
Hydrogen-Bonding and Luminescent Properties
Quinoline-triazoles have been synthesized to explore the relationship between lattice hydrogen-bonding interaction and crystal growth direction. These compounds exhibit significant thermal stability and luminescent properties in solution, which could be leveraged in materials science for developing new photoluminescent materials or sensors (Bai, Young, & Hor, 2017).
Biological Activities
Quinoline incorporated with triazole derivatives has shown a wide range of biological activities. A novel series of these compounds exhibited tremendous antimicrobial activities, suggesting their potential as a new class of antimicrobial agents. This highlights the compound's significance in medicinal chemistry for drug development (D'Souza, Nayak, D'mello, & Dayananda, 2020).
Antitubercular and Antifungal Agents
Studies on quinoline-triazoles synthesized via click chemistry have revealed their promising antitubercular and antifungal activities. These findings support the compound's application in developing new treatments for tuberculosis and fungal infections, highlighting its potential in addressing global health challenges (Nesaragi, Kamble, Bayannavar, et al., 2021).
Antidepressant and Receptor Antagonist Properties
A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines has been prepared, showing potential as novel and rapid-acting antidepressant agents. Their ability to bind avidly to adenosine receptors suggests their application in developing treatments for depressive disorders and exploring the therapeutic potential of adenosine receptor antagonists (Sarges, Howard, Browne, et al., 1990).
Green Synthesis and Chemical Reactions
The compound's derivatives have been synthesized using green chemistry principles, such as water as a solvent and ultrasound irradiation, demonstrating the compound's versatility and the potential for environmentally friendly synthesis methods. These approaches are critical in sustainable chemistry, offering efficient and less harmful alternatives to conventional synthesis methods (Mishra, Singh, Quraishi, & Srivastava, 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-methyl-5-quinolin-4-yl-1,2,4-triazol-1-yl)thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-18-16(20(19-11)12-7-9-23(21,22)10-12)14-6-8-17-15-5-3-2-4-13(14)15/h2-6,8,12H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWIETGTAUJCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC=NC3=CC=CC=C23)C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-1,2,4-triazol-5-yl]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-difluorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560457.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5560471.png)
![4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5560479.png)
![(1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560487.png)
![6-methoxy-N,3-dimethyl-N-[3-(methylthio)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5560488.png)



![(1R*,3S*)-7-[(3-chloro-2-thienyl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560519.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5560527.png)

![4-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepane](/img/structure/B5560544.png)
